molecular formula C17H22N2O3S B7549155 3,5-Dimethyl-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-1,2-oxazole

3,5-Dimethyl-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-1,2-oxazole

カタログ番号 B7549155
分子量: 334.4 g/mol
InChIキー: QKIZLQASTHBCLZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dimethyl-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-1,2-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as TAK-659 and is a potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies. Hence, TAK-659 has been studied extensively for its potential use in the treatment of B cell-related disorders.

作用機序

TAK-659 is a selective and potent inhibitor of BTK, which plays a crucial role in the development and activation of B cells. BTK is a cytoplasmic tyrosine kinase that is activated upon B cell receptor (BCR) engagement, leading to the activation of downstream signaling pathways. BTK inhibition by TAK-659 leads to the suppression of BCR signaling, resulting in the inhibition of B cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit BTK in a dose-dependent manner, leading to the suppression of B cell proliferation and survival. TAK-659 has also been shown to enhance the efficacy of chemotherapy and immunotherapy in preclinical models. In addition, TAK-659 has been shown to inhibit the activation of macrophages and dendritic cells, leading to the suppression of pro-inflammatory cytokine production.

実験室実験の利点と制限

The main advantage of TAK-659 is its potent and selective inhibition of BTK, which makes it a promising candidate for the treatment of B cell-related disorders. However, the limitations of TAK-659 include its poor solubility and bioavailability, which can limit its efficacy in vivo. In addition, the long-term safety and toxicity of TAK-659 are still unknown.

将来の方向性

Several future directions for the research on TAK-659 can be identified. Firstly, the optimization of the synthesis method to improve the solubility and bioavailability of TAK-659 can be explored. Secondly, the long-term safety and toxicity of TAK-659 need to be evaluated in preclinical and clinical studies. Thirdly, the efficacy of TAK-659 in combination with other therapies such as chemotherapy and immunotherapy needs to be further investigated. Finally, the potential use of TAK-659 in other B cell-related disorders such as multiple sclerosis and rheumatoid arthritis can be explored.
Conclusion:
In conclusion, TAK-659 is a promising candidate for the treatment of B cell-related disorders due to its potent and selective inhibition of BTK. The synthesis of TAK-659 involves several steps, and its efficacy has been demonstrated in preclinical studies. However, the long-term safety and toxicity of TAK-659 are still unknown, and further research is needed to optimize its efficacy and evaluate its potential use in other B cell-related disorders.

合成法

The synthesis of TAK-659 involves several steps, starting with the reaction of 3,5-dimethyl-4-nitrophenylamine with 4-methyl-3-piperidin-1-ylsulfonyl chloride to form 3,5-dimethyl-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)nitrobenzene. This intermediate is then reduced to the corresponding amine using a reducing agent such as palladium on carbon. Finally, the amine is cyclized with oxalyl chloride to form 3,5-dimethyl-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-1,2-oxazole.

科学的研究の応用

TAK-659 has been extensively studied for its potential use in the treatment of B cell-related disorders such as B cell lymphomas, leukemias, and autoimmune diseases. Several preclinical studies have demonstrated the efficacy of TAK-659 in inhibiting BTK and suppressing B cell signaling, leading to the inhibition of B cell proliferation and survival. TAK-659 has also been shown to enhance the efficacy of chemotherapy and immunotherapy in preclinical models.

特性

IUPAC Name

3,5-dimethyl-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-12-7-8-15(17-13(2)18-22-14(17)3)11-16(12)23(20,21)19-9-5-4-6-10-19/h7-8,11H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIZLQASTHBCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(ON=C2C)C)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-1,2-oxazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。